L-Cysteine-13C3,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“L-Cysteine-13C3,15N” is the 13C- and 15N-labeled L-Cysteine . It is a conditionally essential amino acid, which acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . It is used in protein synthesis and can be used as a standard for MS-based applications or as a synthetic precursor .

Synthesis Analysis

L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . Cysteine’s isotope-labeled counterparts can be used in research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Molecular Structure Analysis

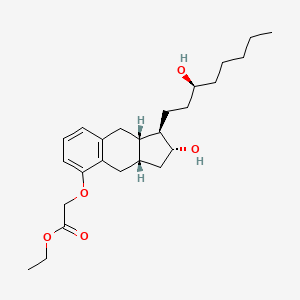

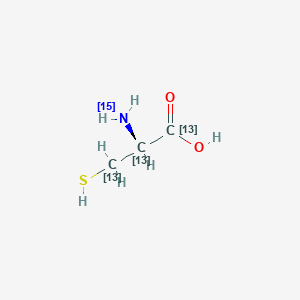

The molecular formula of “L-Cysteine-13C3,15N” is C3H7NO2S . The linear formula is HS13CH213CH (15NH2)13COOH . The molecular weight is 125.13 .

Chemical Reactions Analysis

As an essential amino acid, L-Cysteine is used in protein synthesis . It can also be used as a standard for MS-based applications or as a synthetic precursor .

Physical And Chemical Properties Analysis

“L-Cysteine-13C3,15N” has a molecular weight of 125.13 . It should be stored refrigerated (-5 °C to 5 °C) and protected from light .

Applications De Recherche Scientifique

Biomolecular Structure Analysis

L-Cysteine 13C3,15N: is extensively used in the study of biomolecular structures. Researchers utilize this isotopically labeled compound to probe the structure and dynamics of biological macromolecules . It’s particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where it helps in elucidating the three-dimensional structures of proteins and enzymes at atomic resolution.

Metabolomics Research

In metabolomics, L-Cysteine 13C3,15N serves as a tracer to follow and quantify metabolic pathways. Its isotopic labeling allows for the precise tracking of cysteine’s incorporation into metabolic products, aiding in the understanding of complex biochemical processes .

Proteomics and Protein Expression

The compound is also pivotal in proteomics, especially in quantitative proteomics where it’s used to label peptides and proteins. This labeling facilitates the accurate quantification of proteins in mass spectrometry (MS)-based applications, enhancing the study of protein expression levels under various conditions .

Redox Biology and Signaling

L-Cysteine 13C3,15N: plays a crucial role in redox biology. It’s used to study thiol-based redox reactions and signaling pathways. The labeled cysteine can be tracked to understand how cells respond to oxidative stress and maintain redox homeostasis .

Drug Development and Pharmacokinetics

In drug development, L-Cysteine 13C3,15N is employed to study the pharmacokinetics of drugs that interact with cysteine residues. It helps in identifying drug-binding sites and in understanding the metabolism of cysteine-containing drugs .

Synthetic Precursor for Bioactive Molecules

Lastly, L-Cysteine 13C3,15N is used as a synthetic precursor in the synthesis of bioactive molecules. Its isotopic labeling is crucial for the synthesis of labeled compounds used in various biological assays and diagnostic tests .

Mécanisme D'action

Target of Action

L-Cysteine-13C3,15N is a labeled variant of L-Cysteine, a conditionally essential amino acid . The primary targets of L-Cysteine are the biological molecules for which it acts as a precursor. These include hydrogen sulphide (H2S), glutathione, and taurine . These molecules play crucial roles in various physiological processes.

Mode of Action

L-Cysteine-13C3,15N interacts with its targets by serving as a building block. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins. Additionally, it is involved in the production of H2S, a gaseous signaling molecule, and glutathione, a major antioxidant in the body .

Biochemical Pathways

L-Cysteine-13C3,15N is involved in several biochemical pathways. It is a key component in the synthesis of proteins, glutathione, and taurine. It also contributes to the transsulfuration pathway, which produces H2S . These pathways have downstream effects on cellular redox status, signal transduction, and protein function.

Pharmacokinetics

The pharmacokinetics of L-Cysteine-13C3,15N would be expected to follow that of L-Cysteine. After ingestion, L-Cysteine is absorbed in the intestines and distributed throughout the body. It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine

Result of Action

The action of L-Cysteine-13C3,15N at the molecular and cellular levels results in a variety of effects. It contributes to protein structure and function, supports antioxidant defenses through glutathione synthesis, and influences cellular signaling via H2S production . It has also been reported to suppress ghrelin and reduce appetite in rodents and humans .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UVYXLFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cysteine 13C3,15N | |

CAS RN |

202406-97-1 |

Source

|

| Record name | L-Cysteine-13C3,15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)